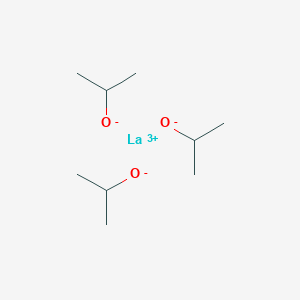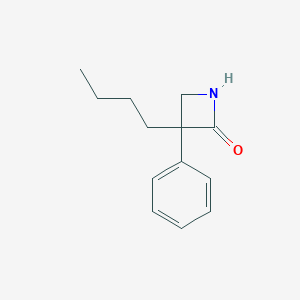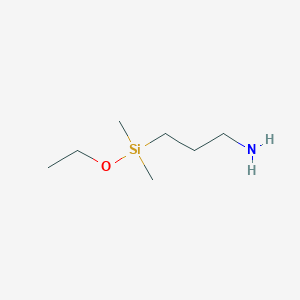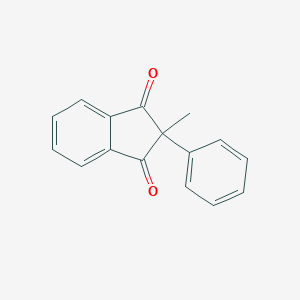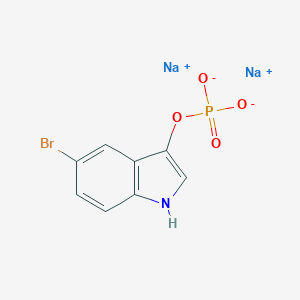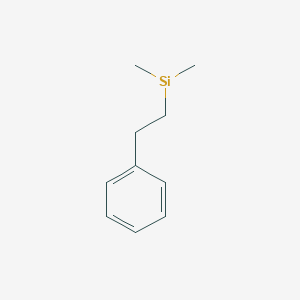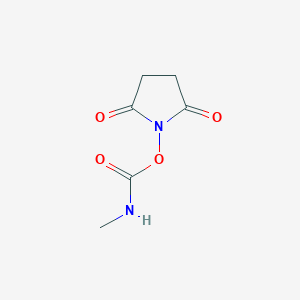
Phenyl Trimethylsilylmethyl Sulfone
Overview
Description
Phenyl Trimethylsilylmethyl Sulfone, also known as (Phenylsulfonylmethyl)trimethylsilane, is an organosilicon compound with the molecular formula C10H16O2SSi and a molecular weight of 228.38 g/mol . This compound is characterized by the presence of a phenyl group, a sulfone group, and a trimethylsilyl group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Phenyl Trimethylsilylmethyl Sulfone is a complex chemical compound with the empirical formula C10H16O2SSi The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Sulfones, in general, are known to be versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules . They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion .
Biochemical Pathways
Sulfones are known to be involved in various transformations, leading to their description as 'chemical chameleons’ . They have been employed as versatile intermediates for the preparation of various product classes .
Result of Action
The versatility of sulfones in organic synthesis suggests that they may have diverse effects depending on the specific context and conditions of their use .
Preparation Methods
Phenyl Trimethylsilylmethyl Sulfone can be synthesized through various methods. One common synthetic route involves the reaction of phenylsulfonyl chloride with trimethylsilylmethyl lithium . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the product.
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Phenyl Trimethylsilylmethyl Sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form sulfides using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Peterson Olefination: The anion generated from this compound using butyl-lithium in dimethoxyethane reacts with carbonyl compounds to afford vinylic sulfones.
Scientific Research Applications
Phenyl Trimethylsilylmethyl Sulfone has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Comparison with Similar Compounds
Phenyl Trimethylsilylmethyl Sulfone can be compared with other similar compounds, such as:
Phenylsulfonylmethyl Chloride: This compound has a similar structure but lacks the trimethylsilyl group, making it less versatile in certain reactions.
Trimethylsilylmethyl Phenyl Sulfide: This compound contains a sulfide group instead of a sulfone group, resulting in different reactivity and applications.
Phenylsulfonylmethyl Trimethylsilane: This compound is similar in structure but may have different reactivity due to the positioning of the functional groups.
This compound stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
benzenesulfonylmethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2SSi/c1-14(2,3)9-13(11,12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXJFEDAGJGOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391113 | |
| Record name | Phenyl Trimethylsilylmethyl Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17872-92-3 | |
| Record name | Phenyl Trimethylsilylmethyl Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Trimethylsilylmethyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Phenyl Trimethylsilylmethyl Sulfone in organic synthesis?
A1: this compound serves as a valuable reagent in organic synthesis, specifically in the preparation of vinyl sulfones. The lithio anion of this compound reacts with carbonyl compounds, such as aldehydes and ketones, to yield vinyl sulfones through a modified Peterson olefination procedure [, ]. This reaction provides a versatile route to synthesize various vinyl sulfone derivatives, which are important building blocks in organic synthesis.
Q2: How is this compound typically prepared?
A2: While several synthetic routes exist, a practical method for large-scale preparation involves two key steps []. First, sodium thiophenolate reacts with (Chloromethyl)trimethylsilane. The resulting sulfide is then oxidized to this compound using buffered Peracetic Acid. This method offers a relatively straightforward and efficient approach for obtaining the desired compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


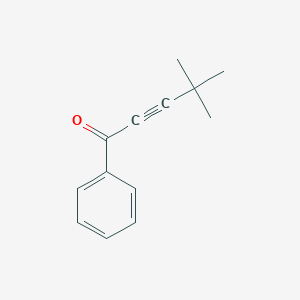
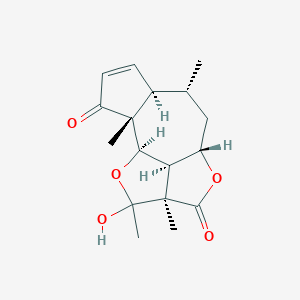
![3,4-dimethyl-6-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B101170.png)
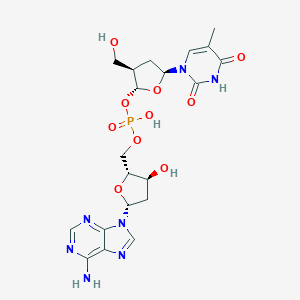
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)
